molecular formula C14H17N5O2 B2985964 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide CAS No. 1396792-11-2

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2985964
CAS No.: 1396792-11-2
M. Wt: 287.323
InChI Key: MISQNYNKUNVUKS-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide is a heterocyclic compound featuring a tetrazole ring substituted with a methyl and oxo group, linked to a phenyl ring and a cyclopentanecarboxamide moiety. Tetrazoles are valued in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity and metabolic stability .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-18-14(21)19(17-16-18)12-8-6-11(7-9-12)15-13(20)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISQNYNKUNVUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The molecular formula of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide is represented as follows:

C15H18N4OC_{15}H_{18}N_{4}O

This structure allows for various interactions with biological targets, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound primarily stems from the presence of the tetrazole ring, known for its diverse biological effects, including enzyme inhibition and potential anticancer properties. The interaction of the compound with various biological targets is crucial in determining its therapeutic applications.

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that the compound may interact with enzymes or receptors involved in key biological pathways. Such interactions could modulate enzymatic activity or receptor signaling, leading to various physiological effects.

In vitro Studies

Research has indicated that compounds with similar structures exhibit significant biological activities. For instance, studies on related tetrazole derivatives have shown promising results in terms of enzyme inhibition and anticancer effects. However, specific studies directly focusing on this compound are scarce.

Potential Applications

The potential applications of this compound may include:

  • Anticancer Agents : Due to the structural similarities with known anticancer compounds.
  • Enzyme Inhibitors : The tetrazole moiety may confer enzyme inhibitory properties.
Compound Biological Activity Notes
N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamideEnzyme inhibitionShares structural features with cyclopentanecarboxamide
3,5-bis(trifluoromethyl)benzoic acidAntimicrobial activityLacks tetrazole functionality but shows diverse effects
2-amino-5-oxo-thiazole derivativesAnticonvulsant propertiesDifferent heterocyclic structure but relevant for comparison

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the tetrazole ring and subsequent coupling with cyclopentanecarboxylic acid derivatives. Optimized reaction conditions are essential for maximizing yield and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Containing Derivatives

a. N-((S)-1-{4-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide
  • Structure : Features a pyrrolidin-2,5-dione core instead of a tetrazole, with a trifluoromethylphenylpiperazine side chain .
  • Synthesis : Achieved 69% isolated yield via silica gel chromatography (CH₂Cl₂/MeOH), though initial LC/MS purity was moderate (51%) .
  • Key Differences : The trifluoromethyl group enhances electronegativity and metabolic resistance, while the piperazine moiety introduces basicity, contrasting with the tetrazole’s acidic character.
b. 4-(5-(4-(1-Acetyl-3-(coumarin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4b)
  • Structure : Integrates coumarin and pyrazole-tetrazole systems, increasing structural complexity .
  • Synthesis: Requires 12-hour reflux with hydrazine hydrate, followed by recrystallization from methanol .
  • Key Differences : The coumarin moiety introduces fluorescence properties, absent in the target compound, while the acetyl group may alter pharmacokinetics.

Cyclopentane/Cyclopentanol Derivatives

a. 5-((4-Chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (Metconazole)
  • Structure: Cyclopentanol core with triazole and chlorophenyl groups, used as a fungicide .
  • Key Differences : The triazole ring offers different hydrogen-bonding geometry compared to tetrazoles, and the chlorophenyl group enhances hydrophobicity.

Physicochemical and Electronic Properties

  • Tetrazole vs. Triazole/Carboxamide: Acidity: Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~10), affecting solubility and bioavailability .

Research Tools and Structural Validation

  • Crystallography : SHELX and ORTEP-3 () enable precise determination of tetrazole ring geometry and hydrogen-bonding networks .
  • Computational Analysis : Multiwfn () can map electron localization functions (ELF) to compare charge distribution with analogs like the trifluoromethyl-containing compound in .

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